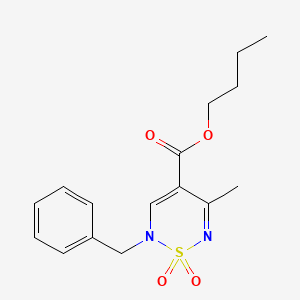![molecular formula C13H20ClN3O2 B2505655 6-Chloro-N-[2-(dimethylamino)ethyl]-N-(2-methoxyethyl)pyridine-2-carboxamide CAS No. 1436243-79-6](/img/structure/B2505655.png)
6-Chloro-N-[2-(dimethylamino)ethyl]-N-(2-methoxyethyl)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-N-[2-(dimethylamino)ethyl]-N-(2-methoxyethyl)pyridine-2-carboxamide is a synthetic organic compound with a complex structure It features a pyridine ring substituted with a chloro group at the 6-position, and an amide linkage connecting the pyridine ring to a dimethylaminoethyl and methoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-[2-(dimethylamino)ethyl]-N-(2-methoxyethyl)pyridine-2-carboxamide typically involves multiple steps. One common method starts with the chlorination of pyridine-2-carboxylic acid to introduce the chloro group at the 6-position. This is followed by the formation of the amide bond through a reaction with N-[2-(dimethylamino)ethyl]-N-(2-methoxyethyl)amine under appropriate conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial in industrial production.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-[2-(dimethylamino)ethyl]-N-(2-methoxyethyl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents, such as reducing the chloro group to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of new amides or thioethers.
Scientific Research Applications
6-Chloro-N-[2-(dimethylamino)ethyl]-N-(2-methoxyethyl)pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which 6-Chloro-N-[2-(dimethylamino)ethyl]-N-(2-methoxyethyl)pyridine-2-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amide and pyridine functionalities. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-N-[2-(dimethylamino)ethyl]pyridine-2-carboxamide: Lacks the methoxyethyl group, which may affect its solubility and biological activity.
N-[2-(dimethylamino)ethyl]-N-(2-methoxyethyl)pyridine-2-carboxamide: Lacks the chloro group, which may influence its reactivity and interactions with biological targets.
Uniqueness
6-Chloro-N-[2-(dimethylamino)ethyl]-N-(2-methoxyethyl)pyridine-2-carboxamide is unique due to the combination of its chloro, dimethylaminoethyl, and methoxyethyl substituents. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds. The presence of the chloro group, in particular, can enhance its reactivity in substitution reactions and potentially increase its biological activity.
Properties
IUPAC Name |
6-chloro-N-[2-(dimethylamino)ethyl]-N-(2-methoxyethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN3O2/c1-16(2)7-8-17(9-10-19-3)13(18)11-5-4-6-12(14)15-11/h4-6H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COTPQONQXFWCFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(CCOC)C(=O)C1=NC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(morpholin-4-yl)-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}ethane-1,2-dione](/img/structure/B2505573.png)
![4-{[(4-Methylphenyl)sulfanyl]methyl}-1-(phenylsulfonyl)-4-piperidinol](/img/structure/B2505575.png)
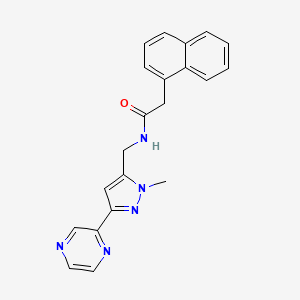
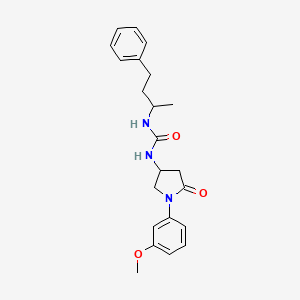
![3-(4-fluorophenyl)-1-heptyl-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2505578.png)
![(E)-2-[2-[4-chloro-3-(trifluoromethyl)phenoxy]benzoyl]-3-(dimethylamino)prop-2-enenitrile](/img/structure/B2505583.png)
![methyl 4-{1-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate](/img/structure/B2505584.png)
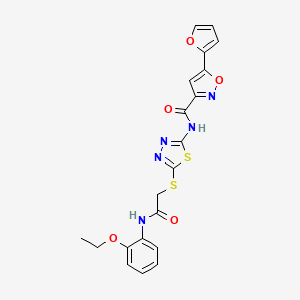

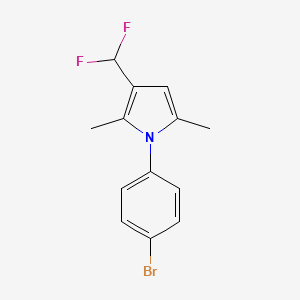

![N-(4-bromophenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2505592.png)
![Ethyl 4-(2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2505593.png)
